

# Application Notes and Protocols: Synthesis of Perovskite Solar Cells Utilizing Basic Lead Carbonate

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## Compound of Interest

Compound Name: Basic lead carbonate

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **basic lead carbonate** ( $2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$ ) as a precursor in the synthesis of perovskite solar cells. The information is intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaics.

## Introduction

The selection of lead precursors is a critical factor that significantly influences the structural and photophysical properties of perovskite films, thereby affecting the performance and stability of the resulting solar cells.<sup>[1]</sup> While lead halides such as lead iodide ( $\text{PbI}_2$ ) and lead chloride ( $\text{PbCl}_2$ ) are the most commonly used precursors, research into non-halide lead sources is expanding. These alternative precursors can offer different reaction kinetics and film morphologies. **Basic lead carbonate**, with its low solubility in common organic solvents, presents a unique challenge and a potential opportunity for controlling perovskite crystallization. This document outlines the current understanding and experimental protocols related to the use of lead carbonate-based precursors.

## Data Presentation

The use of **basic lead carbonate** for perovskite solar cell fabrication is an emerging area with limited reports of high-performing devices. Research indicates that the synthesis of methylammonium lead iodide ( $\text{CH}_3\text{NH}_3\text{PbI}_3$ ) perovskite has been unsuccessful when using lead carbonate ( $\text{PbCO}_3$ ) under typical processing conditions that are successful for other non-halide precursors.<sup>[1]</sup> The failure is largely attributed to the low solubility and reactivity of lead carbonate in common solvents like N,N-Dimethylformamide (DMF).

For context, the performance of perovskite solar cells fabricated with other non-halide lead precursors is summarized in the table below. These results highlight the potential of non-halide precursors while underscoring the challenges associated with lead carbonate.

Table 1: Performance of Perovskite Solar Cells with Various Non-Halide Lead Precursors

Lead Precursor	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm <sup>2</sup> ]	Fill Factor (FF)
Pb(OAc) <sub>2</sub>	9.0	0.82	19.3	0.57
Pb(NO <sub>3</sub> ) <sub>2</sub>	0.4	0.55	2.0	0.36
Pb(acac) <sub>2</sub>	1.1	0.65	4.3	0.39
PbCO <sub>3</sub>	-	-	-	-

Data sourced from Guerrero et al., J. Mater. Chem. A, 2015, 3, 9194-9200. Note: Perovskite phase formation was not observed with PbCO<sub>3</sub> under the reported conditions.

## Experimental Protocols

This section provides a detailed methodology for the attempted synthesis of perovskite films using a lead carbonate precursor. It is important to note that this protocol, as reported in the literature, did not yield the desired perovskite material.<sup>[1]</sup> Following the protocol, potential modifications are discussed to guide future research.

## Protocol 1: Attempted Synthesis of $\text{CH}_3\text{NH}_3\text{PbI}_3$ from Lead Carbonate

### 1. Precursor Solution Preparation:

- In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 2.64 mmol of methylammonium iodide (MAI) and 0.88 mmol of lead carbonate ( $\text{PbCO}_3$ ) in 1 mL of anhydrous N,N-Dimethylformamide (DMF). This corresponds to a 3:1 molar ratio of MAI to the lead precursor.
- Stir the solution vigorously at room temperature for an extended period (e.g., 12-24 hours) to maximize the dissolution of the lead precursor. Note that complete dissolution of  $\text{PbCO}_3$  in DMF at room temperature is unlikely.

### 2. Substrate Preparation:

- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
- Dry the substrates with a stream of nitrogen or argon and then treat with UV-Ozone for 15 minutes to remove organic residues and improve the wettability.
- Deposit an electron transport layer (e.g., a compact layer of  $\text{TiO}_2$  or  $\text{SnO}_2$ ) onto the FTO substrate according to standard literature procedures. For example, a compact  $\text{TiO}_2$  layer can be deposited by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C).

### 3. Perovskite Film Deposition:

- Transfer the cleaned substrates with the electron transport layer into an inert atmosphere glovebox.
- Filter the prepared lead carbonate-MAI precursor solution through a 0.45  $\mu\text{m}$  PTFE syringe filter, if possible, to remove any undissolved particles.
- Deposit the precursor solution onto the substrate using a spin-coater. A typical procedure is to dispense 100  $\mu\text{L}$  of the solution and spin at 2000 rpm for 60 seconds.[\[1\]](#)

#### 4. Annealing:

- Immediately after spin-coating, transfer the substrate to a hotplate within the glovebox.
- Anneal the film at 100 °C for 10 minutes.<sup>[1]</sup>
- After the initial 10 minutes, the substrate can be moved to an oven in an air stream and heated at 100 °C for an additional hour to promote the removal of residual solvent and byproducts.<sup>[1]</sup>

#### 5. Device Completion:

- After cooling down, deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) following established protocols to complete the solar cell device structure.

## Discussion of Unsuccessful Synthesis and Potential Modifications:

The reported failure of  $\text{PbCO}_3$  to form a perovskite film under these conditions is likely due to its poor solubility in DMF. For the reaction to proceed, the lead salt must dissolve to release  $\text{Pb}^{2+}$  ions that can then coordinate with iodide ions and the methylammonium cation. **Basic lead carbonate** ( $2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$ ) is expected to have even lower solubility.

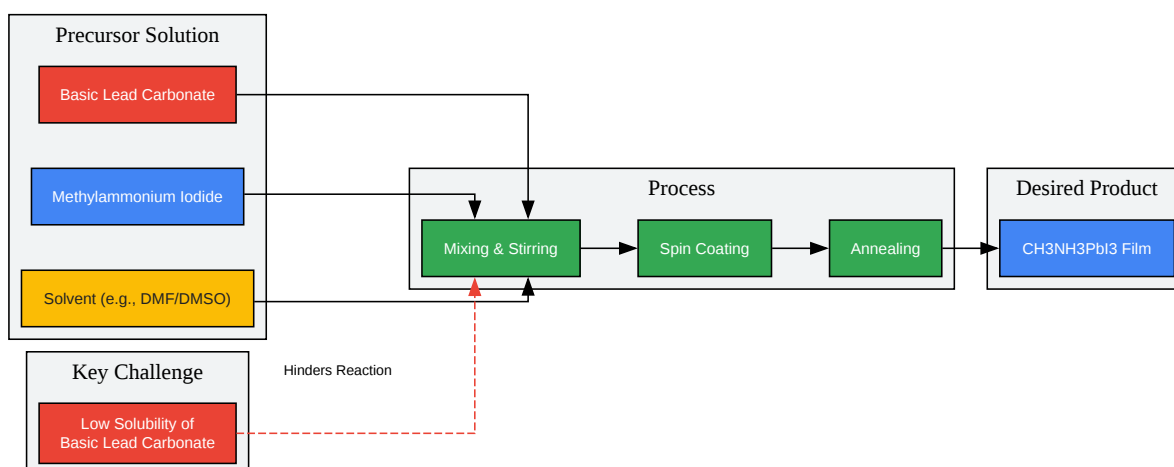
#### Potential Modifications to the Protocol:

- **Solvent Engineering:** Employ solvents with higher boiling points and stronger coordination abilities, such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents (e.g., DMF:DMSO).<sup>[2]</sup> These solvents can better solvate the lead precursor.
- **Thermal Treatment:** Increase the stirring temperature of the precursor solution (e.g., to 60-70 °C) to enhance the solubility of the lead salt.
- **Additive-Assisted Synthesis:** Introduce additives to the precursor solution that can assist in the dissolution of the lead salt or in the formation of intermediate complexes that are more reactive.

- Modified Annealing Process: A higher annealing temperature or a longer annealing time might be necessary to drive the reaction and remove carbonate and hydroxide byproducts. [3][4] However, care must be taken to avoid the degradation of the organic components of the perovskite.

## Visualizations

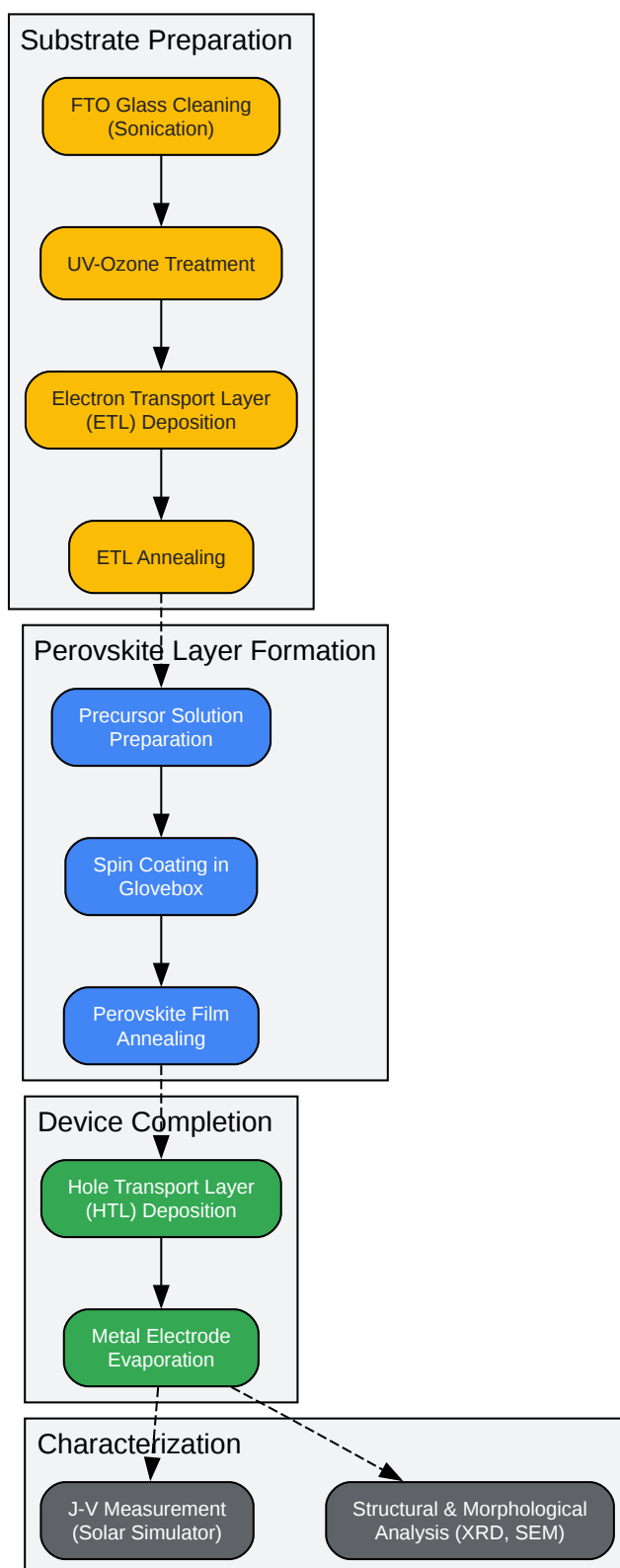
### Logical Relationships in Perovskite Synthesis from Basic Lead Carbonate



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Caption: Challenges in perovskite synthesis from **basic lead carbonate**.

## Experimental Workflow for Perovskite Solar Cell Fabrication



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Caption: General workflow for perovskite solar cell fabrication.

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